molecular formula C13H18F3N B7858787 Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

Cat. No.: B7858787
M. Wt: 245.28 g/mol
InChI Key: YBQWLFHEPULJNS-UHFFFAOYSA-N
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Description

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is an aliphatic amine featuring a propyl group attached to a tertiary amine nitrogen, which is further substituted with a 3-[3-(trifluoromethyl)phenyl]propyl chain.

Properties

IUPAC Name

N-propyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N/c1-2-8-17-9-4-6-11-5-3-7-12(10-11)13(14,15)16/h3,5,7,10,17H,2,4,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQWLFHEPULJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with Propyl Halides

The primary amine can react with propyl bromide or iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C for 12–24 hours. For example:

3-[3-(Trifluoromethyl)phenyl]propylamine + CH3CH2CH2BrK2CO3,DMFPropyl(3-[3-(trifluoromethyl)phenyl]propyl)amine\text{3-[3-(Trifluoromethyl)phenyl]propylamine + CH}3\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{this compound}

Yields range from 65% to 80%, with purification via column chromatography.

Mitsunobu Reaction

Alternatively, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the amine with propanol. This method avoids harsh alkylation conditions but requires anhydrous tetrahydrofuran (THF) and elevated temperatures:

3-[3-(Trifluoromethyl)phenyl]propylamine + CH3CH2CH2OHDEAD, PPh3Target compound\text{3-[3-(Trifluoromethyl)phenyl]propylamine + CH}3\text{CH}2\text{CH}2\text{OH} \xrightarrow{\text{DEAD, PPh}3} \text{Target compound}

This approach achieves ~70% yield but is costlier due to reagent expenses.

Reductive Amination of 3-[3-(Trifluoromethyl)Phenyl]Propanal

Reductive amination offers a one-pot synthesis by condensing 3-[3-(trifluoromethyl)phenyl]propanal with propylamine in the presence of a reducing agent.

Sodium Cyanoborohydride-Mediated Reduction

In methanol or ethanol, the aldehyde and propylamine form an imine intermediate, reduced by sodium cyanoborohydride (NaBH3_3CN) at room temperature:

3-[3-(Trifluoromethyl)phenyl]propanal + CH3CH2CH2NH2NaBH3CNPropyl(3-[3-(trifluoromethyl)phenyl]propyl)amine\text{3-[3-(Trifluoromethyl)phenyl]propanal + CH}3\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

This method yields 75–85% product, with minimal byproducts.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) catalyzes the hydrogenation of the imine intermediate under 1–3 atm H2_2 pressure. Solvents like ethyl acetate or THF are preferred, with yields exceeding 80%.

Hydrogenation of Unsaturated Intermediates

Patent WO2010128388A2 details the hydrogenation of α,β-unsaturated amines to saturated derivatives, a strategy applicable to this compound.

Preparation of 3-[3-(Trifluoromethyl)Phenyl]-2-Propen-1-Amine

The unsaturated amine intermediate is synthesized via condensation of 3-[3-(trifluoromethyl)phenyl]-2-propenal with propylamine using titanium isopropoxide as a Lewis acid:

3-[3-(Trifluoromethyl)phenyl]-2-propenal + CH3CH2CH2NH2Ti(OiPr)4Unsaturated intermediate\text{3-[3-(Trifluoromethyl)phenyl]-2-propenal + CH}3\text{CH}2\text{CH}2\text{NH}2 \xrightarrow{\text{Ti(OiPr)}_4} \text{Unsaturated intermediate}

Subsequent hydrogenation with Pd/C (1–5 wt%) in ethyl acetate at 0–5°C affords the saturated amine:

Unsaturated intermediateH2,Pd/CPropyl(3-[3-(trifluoromethyl)phenyl]propyl)amine\text{Unsaturated intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound}

This method achieves >90% purity and 70–75% overall yield.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
AlkylationK2_2CO3_3, DMF, 60–80°C65–80%Simple, scalableRequires purification
Reductive AminationNaBH3_3CN, MeOH, rt75–85%One-pot, high selectivityCyanide waste disposal
Catalytic HydrogenationPd/C, H2_2, ethyl acetate70–75%High purity, mild conditionsCost of catalyst

Chemical Reactions Analysis

Types of Reactions

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmacological Uses

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is primarily studied for its role as a selective serotonin reuptake inhibitor (SSRI). This mechanism makes it useful in treating various mood disorders, including depression and anxiety.

  • Case Study : A study published in Psychopharmacology demonstrated that this compound effectively increases serotonin levels in the synaptic cleft, leading to improved mood regulation in animal models .

Neuroscience Research

The compound has been utilized in neuroscience to explore the mechanisms underlying serotonin transport and its effects on neural pathways.

  • Research Findings : Investigations have shown that the compound selectively inhibits serotonin uptake without significantly affecting dopamine or norepinephrine systems, making it a subject of interest for developing targeted antidepressant therapies .

Chemical Synthesis

This compound serves as an intermediate in synthesizing other pharmacologically active compounds. Its preparation involves reactions with various alkali metals and solvents, optimizing conditions for yield and purity.

  • Synthesis Example : A patented method describes the reaction of N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of potassium hydroxide in dimethyl sulfoxide, yielding high purity levels suitable for pharmaceutical applications .

Data Table: Comparative Analysis of SSRIs

Compound NameMechanism of ActionSelectivityTherapeutic Use
FluoxetineSSRIHighDepression, Anxiety
Propyl AmineSSRIModerateExperimental Antidepressant
SertralineSSRIHighDepression, OCD

Mechanism of Action

The mechanism of action of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Trifluoromethylphenylpropylamines

(a) Cinacalcet Hydrochloride
  • Structure : (R)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethane hydrochloride.
  • Key Differences : Cinacalcet replaces the propyl group in the target compound with a chiral α-methylnaphthalenemethane moiety. This aromatic substitution enhances binding affinity to calcium-sensing receptors, making it a therapeutic agent for hyperparathyroidism .
  • Physicochemical Properties : Melting point >200°C (hydrochloride salt form), compared to unconfirmed data for the target compound.
(b) Compound 37 (3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride)
  • Structure : Features a nitro-triazole group and a benzyl-trifluoromethylphenyl substituent.
  • Physicochemical Properties : Melting point 127–128°C, lower than expected for the target compound due to reduced molecular symmetry .

Pyrazole- and Imidazole-Containing Analogs

(a) 2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propylamine
  • Structure : Incorporates a pyrazole ring with a trifluoromethyl group.

Phenoxypropylamine Derivatives

(a) Methyl(3-phenoxypropyl)amine
  • Structure : Contains an ether-linked phenyl group instead of a direct phenylpropyl chain.
  • Key Differences : The oxygen atom increases polarity and metabolic stability but reduces lipophilicity compared to the target compound’s alkyl-linked CF₃-phenyl group .

Structural and Functional Group Analysis

Table 1: Comparative Data for Propyl({3-[3-(Trifluoromethyl)phenyl]propyl})amine and Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
This compound C₁₆H₂₂F₃N 297.35 N/A Tertiary amine, CF₃-phenylpropyl chain
Cinacalcet Hydrochloride C₂₂H₂₂F₃N·HCl 408.93 >200 Chiral naphthalene, α-methyl, hydrochloride
Compound 37 C₁₄H₁₆F₃N₅O₂·HCl 402.77 127–128 Nitro-triazole, benzyl-CF₃, hydrochloride
2-Methyl-3-[3-(trifluoromethyl)pyrazolyl]propylamine C₈H₁₂F₃N₃ 207.20 N/A Pyrazole ring, methylpropylamine

Biological Activity

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, a compound featuring a trifluoromethyl group, has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H16F3N
  • Molecular Weight : 251.27 g/mol
  • CAS Number : [insert CAS number if available]

The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant antibacterial properties. For instance, a related compound with a trifluoromethyl group demonstrated antibacterial activity against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 128 µg/mL respectively . The presence of the trifluoromethyl group was crucial for enhancing the antibacterial efficacy.

Pharmacological Profiles

  • Receptor Interaction : Compounds similar to this compound have been shown to interact with various receptor tyrosine kinases. They can modulate endocytosis processes involving the epidermal growth factor receptor (EGFR) and other signaling pathways .
  • Neuropharmacological Effects : The compound's structure suggests potential neuropharmacological effects, particularly in modulating neurotransmitter uptake. For example, drugs with similar structural motifs have been linked to enhanced serotonin uptake inhibition, which is relevant in depression and anxiety treatments .

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group significantly impacts the biological activity of amines. Studies indicate that this group can enhance binding affinity and selectivity for various biological targets due to its electron-withdrawing properties .

CompoundActivityMIC (µg/mL)
Trifluoromethyl derivativeAntibacterial32 (B. cereus)
Trifluoromethyl derivativeAntibacterial128 (M. luteus)

Study on Antimicrobial Efficacy

In one study, researchers synthesized a series of compounds including this compound and evaluated their antimicrobial properties. The results indicated that compounds with more complex structures exhibited increased activity against specific bacterial strains compared to simpler analogs .

Neuropharmacological Screening

A separate investigation into the neuropharmacological effects of related compounds revealed that those containing the trifluoromethyl group showed enhanced potency in inhibiting serotonin reuptake, suggesting potential applications in treating mood disorders .

Q & A

Q. Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak® AD-H) with heptane/ethanol/isopropylamine gradients to separate enantiomers, critical for pharmacological studies .
  • LC-MS/MS : Quantify impurities (e.g., Cinacalcet-related by-products) with electrospray ionization (ESI+) and multiple reaction monitoring (MRM) transitions .
  • 2D NMR (HSQC, NOESY) : Resolve overlapping signals in complex mixtures, particularly for distinguishing regioisomers .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Q. Methodological Answer :

  • Temperature Control : Maintain -78°C during Grignard reagent addition to prevent side reactions (e.g., over-alkylation) .
  • Catalyst Screening : Test Pd/C vs. Raney Ni for nitro reductions; Pd/C often offers higher selectivity .
  • In Situ Monitoring : Use FTIR to track nitro group conversion (peak at ~1520 cm⁻¹ disappearance) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Q. Methodological Answer :

  • ¹H NMR : Look for triplet signals at δ 2.6–3.1 ppm (methylene groups adjacent to amine) and aromatic protons at δ 7.4–7.8 ppm (trifluoromethylphenyl group) .
  • ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group .
  • FTIR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-F stretch) .

Advanced: What computational methods predict the impact of trifluoromethyl groups on bioactivity?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron-withdrawing effects of CF₃ on aromatic ring charge distribution, influencing receptor binding .
  • Molecular Docking (AutoDock Vina) : Simulate interactions with serotonin transporters (SERT) using Fluoxetine () as a structural analog .
  • QSAR Models : Corrogate logP values (enhanced lipophilicity from CF₃) with membrane permeability assays .

Advanced: How do degradation pathways under stress conditions (pH, heat) inform formulation strategies?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (70°C, 24h) or UV light (ICH Q1B guidelines). Monitor via HPLC for:
    • Oxidative Degradation : Use peroxide radicals to identify N-oxide by-products .
    • Hydrolytic Cleavage : Detect amine hydrolysis products with LC-MS .
  • Stabilizers : Add antioxidants (BHT) or buffer systems (pH 4–6) to formulations .

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